(4,4-Dimethylpyrrolidin-3-yl)methanamine Dihydrochloride: A Technical Guide for Drug Discovery
(4,4-Dimethylpyrrolidin-3-yl)methanamine Dihydrochloride: A Technical Guide for Drug Discovery
Executive Summary & Chemical Identity
In modern medicinal chemistry, the strategic incorporation of conformationally restricted diamines is a cornerstone of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride is a highly specialized, bifunctional aliphatic building block. It features a secondary amine within a pyrrolidine ring and a primary exocyclic amine, separated by a chiral center and adjacent to a gem-dimethyl group.
A critical point of inventory and literature management for this compound revolves around its Chemical Abstracts Service (CAS) registry numbers. The free base form (C7H16N2) is registered under CAS 869292-48-8 [1], while the highly stable, water-soluble dihydrochloride salt (C7H18Cl2N2) is formally registered under CAS 2219380-22-8 [2]. However, chemical safety databases frequently conflate the two, listing the dihydrochloride under the free base CAS[3]. Precision in inventory management requires verifying the molecular weight prior to synthetic application.
Quantitative Physicochemical Profile
The following table summarizes the key physicochemical parameters essential for formulation and synthetic planning[2],[4],[1].
| Parameter | Value |
| Chemical Name | (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride |
| CAS Number (Salt) | 2219380-22-8 |
| CAS Number (Free Base) | 869292-48-8 |
| Molecular Formula | C7H18Cl2N2 |
| Molecular Weight | 201.14 g/mol |
| Monoisotopic Mass (Free Base) | 128.13 Da |
| Form | Solid / Powder |
| Recommended Storage | 4°C (Desiccated) |
Structural Rationale in Medicinal Chemistry
The selection of the 4,4-dimethylpyrrolidine scaffold is rarely arbitrary; it is driven by precise structural causality.
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The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The presence of two methyl groups at the C4 position restricts the conformational flexibility of the pyrrolidine ring. This forces the adjacent C3-substituent (the methanamine group) into a defined spatial trajectory, reducing the entropic penalty upon binding to a target protein's active site.
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Metabolic Shielding: The steric bulk of the gem-dimethyl group physically blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the adjacent carbon centers, significantly prolonging the biological half-life of the resulting drug candidate.
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Differential pKa for Orthogonal Reactivity: The secondary pyrrolidine nitrogen is highly basic (pKa ~10.5–11.0), whereas the primary methanamine is slightly less basic (pKa ~9.0–9.5). This thermodynamic difference is a critical lever for synthetic chemists, allowing for selective functionalization without the need for extensive protecting-group manipulations.
Figure 1: Mechanistic rationale for incorporating the 4,4-dimethylpyrrolidine scaffold.
Synthetic Integration & Self-Validating Protocols
To utilize this dihydrochloride salt effectively, chemists must manage its dual protonation state. The following protocol leverages the differential basicity of the two amines to achieve selective mono-acylation.
Protocol: Selective Amidation of the Primary Aminomethyl Group
Objective: Couple a pharmacophoric carboxylic acid exclusively to the primary amine, leaving the secondary pyrrolidine nitrogen intact for subsequent derivatization or to serve as a basic solubilizing group.
Causality & Rationale: By employing exactly 2.0 to 2.2 equivalents of a bulky, non-nucleophilic base (DIPEA), the primary amine (which is less basic and thus gives up its proton more readily) is selectively liberated as a free nucleophile. The secondary pyrrolidine amine remains protonated as a salt, rendering it non-nucleophilic and protecting it from the activated ester.
Step-by-Step Methodology:
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Reagent Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.05 eq) and stir for 5 minutes at 0°C.
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Causality: Pre-activation ensures the diamine is only exposed to the highly reactive ester, minimizing side reactions with the coupling agent itself.
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Selective Neutralization: In a separate vial, suspend (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride (1.0 eq) in anhydrous DMF. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise at 0°C.
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Coupling: Add the neutralized diamine suspension dropwise to the activated acid solution. Allow the reaction to warm to room temperature and stir for 3 hours.
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In-Process Validation (Self-Validating Step): Before workup, sample 5 µL of the reaction mixture and analyze via LC-MS. The protocol is validated if the mass spectrum shows a dominant [M+H]+ peak for the mono-acylated product. The absence of a di-acylated mass ([M+H+Acid-H2O]+) confirms that the stoichiometric pH control successfully protected the secondary amine.
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Isolation: Quench the reaction with saturated aqueous NaHCO3. Because the secondary amine remains basic, adjust the aqueous phase to pH ~10 using 1M NaOH before extracting with Ethyl Acetate (EtOAc) to ensure the product partitions into the organic layer.
Figure 2: Synthetic workflow from precursor reduction to dihydrochloride salt formation.
Safety, Handling, and Regulatory Data
Handling (4,4-dimethylpyrrolidin-3-yl)methanamine dihydrochloride requires adherence to standard laboratory safety protocols for biologically active amines. Based on regulatory notifications, the compound is classified under several GHS hazard categories[3]:
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Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).
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Skin Irritation (Category 2): Causes skin irritation (H315).
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Eye Irritation (Category 2A): Causes serious eye irritation (H319).
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Specific Target Organ Toxicity - Single Exposure (STOT SE 3): May cause respiratory irritation or drowsiness (H336).
Handling Rationale: The dihydrochloride salt is hygroscopic. It must be stored in a tightly sealed container at 4°C under an inert atmosphere (e.g., Argon) to prevent moisture absorption, which can lead to weighing inaccuracies and degradation over time[2]. All manipulations should be performed in a certified fume hood using nitrile gloves and safety goggles.
References
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[3] Title: (4,4-dimethylpyrrolidin-3-yl)methanamine dihydrochloride — Chemical Substance Information | Source: NextSDS | URL: 3
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[2] Title: (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride | Source: Sapphire Bioscience | URL: 2
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[4] Title: 2219380-22-8 | (4,4-Dimethylpyrrolidin-3-yl)methanamine dihydrochloride | Source: ChemScene | URL: 4
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[1] Title: 869292-48-8 (C7H16N2) - PubChemLite | Source: Université du Luxembourg | URL:1
